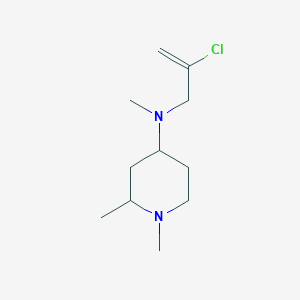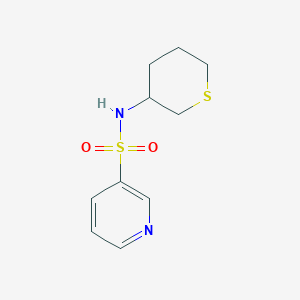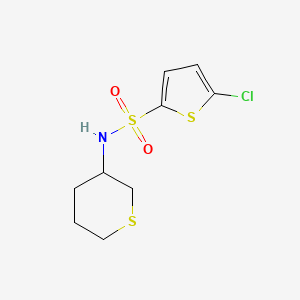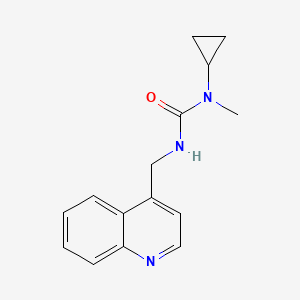
1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as BRD73954, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrrolidine carboxamide family and has been extensively studied for its mechanism of action and its effects on various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide is mainly attributed to its ability to modulate specific protein-protein interactions. This compound binds to a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By binding to BRD4, this compound can inhibit its activity and subsequently affect the expression of genes that are involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis by affecting the expression of genes involved in cell cycle regulation and apoptosis. In neurodegenerative diseases, this compound has been found to have neuroprotective effects and can potentially prevent the death of neurons. Additionally, this compound has been studied for its anti-inflammatory effects and has shown potential in reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is its specificity towards BRD4. This compound can selectively bind to BRD4 and inhibit its activity, which makes it a valuable tool for studying the role of BRD4 in various biological processes. However, one of the limitations of using this compound is its solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide. One potential direction is to further investigate its potential therapeutic applications in cancer research, neurodegenerative diseases, and inflammation. Additionally, the development of more potent and selective BRD4 inhibitors can potentially lead to the development of novel treatments for various diseases. Another future direction is to study the effects of this compound on other biological processes and pathways to gain a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of 5-bromopyridin-3-amine with N,N-dimethylpyrrolidine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound has been found to have neuroprotective effects and can potentially be used as a treatment for these diseases. Additionally, this compound has been studied for its anti-inflammatory effects and has shown potential in treating inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
1-(5-bromopyridin-3-yl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-15(2)12(17)11-4-3-5-16(11)10-6-9(13)7-14-8-10/h6-8,11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHMRNCQECMNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)
![5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione](/img/structure/B7584659.png)


![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)


![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)

![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)

